(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
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Overview
Description
The compound "(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol" is a part of a broader class of chemicals known for their unique molecular structures and potential for various applications in chemistry and materials science. These compounds, characterized by the presence of both imidazole and thiazole rings, have drawn interest for their synthesis methods, molecular structure, and their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of thioureas, thioamides, and other nucleophilic centers with activated alkynes or allenes to yield fused thiazinone derivatives or cyclic compounds with exocyclic unsaturated ester groups. Specific methods have been developed to create imidazo[2,1-b][1,3,4]thiadiazole derivatives by treating certain precursors with α-haloaryl ketones, indicating the versatility in synthetic approaches for this class of compounds (Acheson & Wallis, 1982).
Molecular Structure Analysis
The molecular structure of compounds within this category, including "(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol," is characterized by the presence of imidazole and thiazole rings. These structures have been elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. The analysis of these compounds reveals complex interactions, such as hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Elaatiaoui et al., 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cycloadditions, oxidation, and ring expansion reactions, highlighting their chemical versatility. The reaction pathways often involve interactions with nucleophilic centers, leading to the formation of cyclic structures or the introduction of functional groups such as sulfoxides or N-oxides (Ohkata et al., 1985).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are influenced by their molecular architecture. Studies have shown that the crystal and molecular structure of these compounds can be determined by X-ray diffraction analysis, providing insight into their physical characteristics and potential applications (Naveen et al., 2015).
Scientific Research Applications
Anticancer Evaluation
Synthesis and Anticancer Activity : Novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide were synthesized and evaluated for anticancer properties. Some compounds showed significant cytotoxicity against ovarian cancer cell lines (Terzioğlu & Gürsoy, 2003).
Cell Cycle Effect and Antitumor Activity : A series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones was synthesized and tested for antitumor activity. These compounds were found to block colon adenocarcinoma cells in mitosis (Andreani et al., 2005).
Synthesis and Characterization
Keto-Enol Tautomer Reactions : The study of keto-enol tautomers of various thiazolyl and other heterocyclic compounds led to the synthesis of highly functionalized fused-ring heterocycles, highlighting the chemical versatility of these compounds (Silva, Henry, & Pittman, 2012).
Synthesis and Structural Analysis : New imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and their structures characterized, contributing to the understanding of their chemical properties and potential applications (Meriç, Incesu, & Hatipoğlu, 2008).
Miscellaneous Applications
Photochemical Reactions : The study of photochemical reactions of related thiazolyl compounds, such as thiabendazole, in the presence of singlet oxygen, provides insights into their potential for photodynamic therapy or other light-induced applications (Mahran, Sidky, & Wamhoff, 1983).
Antitubercular and Antifungal Activity : Some novel imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their antitubercular and antifungal activities, indicating potential uses in treating infectious diseases (Syed, Ramappa, & Alegaon, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have demonstrated anti-inflammatory activity comparable to that of standard ibuprofen .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Pharmacokinetics
The compound’s molecular weight is 18225 , which may influence its pharmacokinetic properties. The molecular weight can affect the compound’s absorption and distribution within the body, as well as its metabolism and excretion.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
For instance, the compound has a storage temperature of room temperature , which may influence its stability and efficacy.
properties
IUPAC Name |
(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3,11H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMMPXPZBLFCGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429320 |
Source
|
Record name | (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
CAS RN |
123772-40-7 |
Source
|
Record name | (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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